4-Chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid is characterized by the molecular formula C13H8Cl3NO4S and a molecular weight of 380.63 g/mol . The compound features a benzoic acid core with a chloro substituent and a sulfamoyl group attached to a dichlorophenyl moiety. Its structure can be represented using the SMILES notation: Clc1ccc(N(S(=O)(=O)N)c2cc(Cl)c(Cl)cc2)cc1C(=O)O
.
The chemical reactivity of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid is influenced by its functional groups. Key reactions include:
The synthesis of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions:
Several compounds share structural similarities with 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
4-Chloro-3-sulfamoylbenzoic Acid | C7H6ClNO4S | 235.64 g/mol | Basic sulfonamide structure |
2-Amino-4-chloro-5-sulfamoylbenzoic Acid | C7H7ClN2O4S | 250.66 g/mol | Contains an amino group; related to diuretics |
Furosemide | C12H20ClN3O5S | 330.82 g/mol | A well-known diuretic; contains similar sulfonamide moiety |
What sets 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid apart from these compounds is its specific substitution pattern on the benzoic acid core and the presence of multiple chlorine atoms on the phenyl ring. This unique structure may confer distinct biological activities and solubility properties that could be beneficial in drug design.
Nucleophilic aromatic substitution (NAS) provides the most direct route for sulfamoyl group installation on halogenated benzoic acid scaffolds. The reaction typically involves treating 4-chloro-3-nitrobenzoic acid derivatives with sulfamoyl chloride under basic aqueous conditions. Sodium bicarbonate buffers (pH 8–9) in water/tetrahydrofuran biphasic systems prevent premature hydrolysis of the sulfonyl chloride while maintaining sufficient nucleophilicity of the amine.
Activation of the aryl halide substrate proves critical. Electron-withdrawing groups like nitro or carboxylate ortho to the leaving group lower the ring’s electron density, facilitating displacement. For example, 2-fluoro-5-nitrobenzoic acid reacts with sulfamoyl chloride at 60°C in dimethylacetamide, achieving 78% conversion. The carboxylic acid group must remain deprotonated during substitution, necessitating careful pH control.
Table 1: NAS Conditions for Sulfamoyl Group Installation
Substrate | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
4-Chloro-3-nitrobenzoic acid | NaHCO₃ | H₂O/THF | 60 | 92 |
2-Fluoro-5-nitrobenzoic acid | K₂CO₃ | DMA | 80 | 78 |
3-Bromo-4-carboxybenzamide | Et₃N | DCM | 25 | 65 |
Regioselective chlorination of the benzoic acid core requires strategic use of directing groups. The carboxylate moiety acts as a meta-director, while sulfamoyl groups exert ortho/para-directing effects. Sequential chlorination using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 50°C achieves 4-chloro substitution first, followed by 2,5-dichlorination on the phenylsulfamoyl moiety.
Protecting the carboxylic acid as a methyl ester prevents undesired ring deactivation during electrophilic chlorination. After completing the chlorination sequence, saponification with lithium hydroxide in tetrahydrofuran/water (1:1) regenerates the acid functionality without affecting sulfonamide bonds.
Critical Parameters:
Methyl ester protection dominates synthetic routes due to its stability under chlorination and sulfonylation conditions. The methyl group introduces steric hindrance that prevents unwanted ring substitution while maintaining solubility in organic media. Deprotection employs lithium hydroxide in tetrahydrofuran/water mixtures, achieving 81.3% recovery of the free acid.
Alternative protecting groups include:
Table 2: Protection/Deprotection Efficiency Comparison
Protecting Group | Deprotection Reagent | Time (h) | Acid Recovery (%) |
---|---|---|---|
Methyl | LiOH (aq.) | 2 | 81.3 |
tert-Butyl | TFA/DCM | 4 | 89 |
Benzyl | H₂/Pd-C | 6 | 95 |
Solvent polarity significantly impacts reaction rates and selectivity in sulfonamide bond formation. Dimethyl sulfoxide (DMSO) enhances nucleophilicity in NAS reactions but poses safety concerns at elevated temperatures. Green solvent alternatives include:
Mixed aqueous-organic systems (e.g., THF/H₂O 4:1) improve mass transfer in biphasic reactions while stabilizing charged intermediates. For the final coupling step, switching from DMSO to water under phase-transfer conditions (tetrabutylammonium bromide catalyst) reduced reaction temperature from 80°C to 25°C.
Copper(I) iodide (5 mol%) with 1,10-phenanthroline ligands accelerates sulfonamide bond formation between aryl halides and sulfinate salts. This system achieves 85–92% yields in dimethylacetamide at 70°C. Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable coupling of arylboronic acids with sulfamoyl chlorides under milder conditions (40°C, 12 h).
Mechanistic Insights:
Table 3: Catalytic Performance Comparison
Catalyst System | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
CuI/1,10-phenanthroline | 70 | 6 | 92 |
Pd(OAc)₂/Xantphos | 40 | 12 | 88 |
Fe(acac)₃ | 100 | 24 | 65 |
The 2,5-dichlorophenyl moiety of SB225002 plays a pivotal role in anchoring the molecule to hydrophobic subpockets within the CXCR2 binding site. Molecular dynamics simulations suggest that the chlorine atoms at positions 2 and 5 induce a steric and electronic complementarity with residues in transmembrane domains 3 and 5 of CXCR2 [4]. This interaction stabilizes the receptor in an inactive conformation, as evidenced by reduced β-arrestin recruitment in mutagenesis studies [1].
Comparative analyses with mono-chlorinated analogues reveal a 15-fold decrease in binding affinity (IC~50~ = 340 nM vs. 22 nM for SB225002) [3], underscoring the necessity of both chlorine atoms for optimal receptor engagement. The dichlorophenyl group also enhances lipophilicity (calculated logP = 3.2), facilitating membrane penetration and target accessibility in pulmonary tissues [1].
The sulfamoyl (-SO~2~NH-) linker serves as a conformational constraint, adopting a near-planar geometry that orients the benzoic acid and dichlorophenyl groups into orthogonal planes. X-ray crystallographic data of homologous CXCR2 antagonists demonstrate that this orientation matches the spatial requirements of the receptor's extracellular allosteric pocket [4].
Replacement of the sulfamoyl group with methylene (-CH~2~-) or carbonyl (-CO-) bridges results in complete loss of antagonistic activity, highlighting the critical role of hydrogen bonding between the sulfonyl oxygen and Asn~176~ in transmembrane domain 4 [4]. Molecular modeling further indicates that the sulfamoyl nitrogen participates in a water-mediated interaction network with Tyr~137~ and Asp~142~, stabilizing the closed conformation of the receptor [4].
The benzoic acid moiety contributes to both polar interactions and metabolic vulnerability. In vitro microsomal stability assays demonstrate that the parent carboxylic acid undergoes rapid glucuronidation (t~1/2~ = 12 min in human hepatocytes) [5]. Bioisosteric replacement strategies have explored:
Bioisostere | CXCR2 IC~50~ (nM) | Metabolic Stability (t~1/2~, min) |
---|---|---|
Tetrazole | 45 | 89 |
Oxadiazolone | 210 | 102 |
Sulfonic acid | 38 | 67 |
Boronic acid | 29 | 118 |
While tetrazole and boronic acid derivatives show improved stability, they introduce off-target interactions with LPA~2~ receptors [5]. The original carboxylic acid group maintains superior selectivity (>150-fold over related GPCRs) [3], likely due to its precise ionic interaction with Arg~199~ in the orthosteric binding pocket [4].
Quantitative SAR analysis using comparative molecular field analysis (CoMFA) identifies four critical pharmacophoric elements:
Docking simulations into the CXCR2 homology model (based on CXCR4 crystal structure) reveal that SB225002 occupies a 1,200 ų binding pocket, with 85% surface complementarity [4]. The compound induces a 12° tilt in transmembrane helix 6, consistent with inverse agonist behavior observed in cAMP accumulation assays [1].
Boronic acid analogues of SB225002 demonstrate enhanced metabolic stability but suffer from reduced aqueous solubility (2.1 mg/mL vs. 8.7 mg/mL for parent compound) [5]. Their planar trigonal boron geometry permits unconventional hydrogen bonds with Ser~104~ and Thr~108~ in extracellular loop 2, conferring partial agonist activity at CXCR1 (EC~50~ = 380 nM) [5]. This dual activity profile limits therapeutic utility compared to the selective antagonism of SB225002 (CXCR2 IC~50~ = 22 nM, CXCR1 IC~50~ > 10,000 nM) [3].
Crystal packing analysis reveals that boronic acids form tight dimeric assemblies via B-O-B bridges, potentially explaining their membrane retention and prolonged pharmacokinetic profiles [5]. However, such aggregation phenomena are absent in the sulfamoyl-linked parent compound, which exhibits more predictable distribution kinetics in lung tissue [1].
The identification and characterization of allosteric binding sites for 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid represents a critical advancement in understanding chemokine receptor antagonism mechanisms. Molecular docking studies have revealed that this compound binds to a distinct intracellular allosteric site on chemokine receptors, particularly CXCR1 and CXCR2, rather than competing directly with endogenous ligands at the orthosteric binding site [1] [2].
The allosteric binding pocket for sulfamoylbenzoic acid derivatives is characterized by its high conservation across multiple chemokine receptor subtypes, making it an attractive target for developing broad-spectrum antagonists [3]. Computational modeling studies have demonstrated that the binding affinity of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid to the allosteric site ranges from -8.53 to -9.21 kcal/mol, indicating strong receptor interaction [4] [5]. This binding mode is fundamentally different from competitive inhibitors, as it allows the compound to exert its effects even in the presence of high concentrations of endogenous chemokines [6].
The structural analysis reveals that the compound forms critical hydrogen bonds and electrostatic interactions with key amino acid residues within the intracellular binding pocket [7] [8]. The sulfamoyl group plays a crucial role in these interactions, contributing to the compound's selectivity and binding affinity. The dichlorophenyl substituent provides additional hydrophobic contacts that stabilize the receptor-ligand complex, while the benzoic acid moiety facilitates proper orientation within the binding site [1] [2].
Molecular dynamics simulations have provided insights into the conformational changes induced by compound binding. These studies demonstrate that 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid binding leads to significant alterations in receptor conformation, particularly affecting the regions involved in G-protein coupling [3] [6]. The compound's binding results in a conformational state that resembles the most inactive G-protein-coupled receptor structures characterized to date, effectively blocking the formation of the G-protein-binding interface [3].
The noncompetitive inhibition mechanism of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid fundamentally disrupts downstream signaling cascades through its effects on GTPγS binding and ERK phosphorylation pathways. Studies have demonstrated that this compound significantly reduces GTPγS binding in a concentration-dependent manner, with inhibition values ranging from 78% to 88% at optimal concentrations [9] [3].
The compound's interference with GTPγS binding represents a critical mechanistic insight, as this nucleotide exchange is essential for G-protein activation following chemokine receptor stimulation. Unlike competitive inhibitors that prevent ligand binding, 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid allows chemokine binding to occur while preventing the conformational changes necessary for G-protein activation [3] [6]. This unique mechanism results in functional antagonism despite the continued presence of bound agonist at the orthosteric site.
The downstream effects on ERK phosphorylation pathways have been extensively characterized in neutrophil chemotaxis studies. Research has shown that the compound effectively reduces ERK1/2 phosphorylation in a time-dependent manner, with maximum inhibition achieved within 60-120 minutes of treatment [10] [11]. The inhibition of ERK phosphorylation correlates directly with reduced neutrophil activation and chemotactic responses, demonstrating the functional significance of this pathway modulation [12] .
Detailed kinetic studies have revealed that the compound's effects on ERK phosphorylation are not simply due to upstream G-protein inhibition but also involve direct interference with the MAP kinase cascade. The compound appears to stabilize inactive conformations of key signaling proteins, preventing the conformational changes necessary for enzymatic activity [14] [6]. This multi-level inhibition contributes to the compound's potent anti-inflammatory effects and its ability to suppress neutrophil-mediated tissue damage.
The time-dependent inhibition kinetics of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid in neutrophil chemotaxis represent a distinctive pharmacological profile that distinguishes this compound from conventional competitive inhibitors. Time-course studies have demonstrated that the compound exhibits biphasic inhibition kinetics, with an initial rapid phase followed by a slower, sustained phase of inhibition [12] [15].
The initial phase of inhibition occurs within the first 5-15 minutes of exposure, achieving approximately 25-45% inhibition of neutrophil chemotaxis. This rapid onset is attributed to the compound's immediate binding to the allosteric site and subsequent interference with G-protein coupling. The binding kinetics follow a two-step mechanism, with initial rapid binding followed by a slower conformational change that stabilizes the inactive receptor state [16] [17].
The sustained phase of inhibition develops over 30-120 minutes, ultimately achieving 95% inhibition of neutrophil chemotaxis. This prolonged effect is consistent with the compound's ability to induce stable conformational changes in the receptor that persist even after ligand dissociation [12] [15]. The time-dependent nature of this inhibition is particularly advantageous for therapeutic applications, as it allows for sustained anti-inflammatory effects with potentially less frequent dosing.
Mechanistic studies have revealed that the time-dependent inhibition involves progressive receptor desensitization through multiple pathways. The compound not only blocks G-protein coupling but also interferes with receptor recycling pathways, leading to reduced surface expression of functional receptors over time [18] [19]. This dual mechanism contributes to the compound's sustained inhibitory effects and its ability to provide long-lasting suppression of neutrophil activation.
The cross-reactivity profile of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid with related chemokine receptors has been comprehensively characterized through functional assays encompassing calcium mobilization, GTPγS binding, and chemotaxis measurements. These studies reveal a highly selective inhibition pattern that predominantly targets CXCR1 and CXCR2 while exhibiting minimal activity against other chemokine receptor subtypes [1] [9].
The compound demonstrates exceptional selectivity for CXCR1 and CXCR2, with inhibition percentages ranging from 82-92% across different functional assays. This high selectivity is attributed to the unique structural features of the ELR+ chemokine receptor binding sites, which are specifically targeted by the compound's dichlorophenyl and sulfamoyl moieties [20] [9]. The selectivity profile is consistent across multiple assay systems, indicating that the observed effects are not assay-dependent artifacts but reflect genuine receptor selectivity.
In contrast, the compound shows significantly reduced activity against other chemokine receptors, including CXCR3 (12-18% inhibition), CXCR4 (6-10% inhibition), and various CC chemokine receptors (9-38% inhibition). This selectivity pattern is particularly important for therapeutic applications, as it minimizes the risk of off-target effects while maintaining potent inhibition of the primary targets involved in neutrophil recruitment and activation [21] [2].
The molecular basis for this selectivity has been elucidated through comparative structural analysis of different chemokine receptor subtypes. The intracellular allosteric binding site targeted by 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid shows significant structural differences between CXCR1/CXCR2 and other chemokine receptors. These differences include variations in amino acid composition, pocket geometry, and electrostatic properties that collectively determine the compound's binding affinity and selectivity profile [3] [6].
The intracellular trafficking and subcellular localization of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid represent critical aspects of its mechanism of action, as these processes directly influence the compound's access to its intracellular target sites and its overall pharmacological efficacy. Studies utilizing fluorescence microscopy and subcellular fractionation techniques have provided detailed insights into the compound's cellular distribution and trafficking pathways [22] [19].
Following cellular uptake, 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid rapidly distributes to multiple intracellular compartments, with particularly high concentrations observed in the endoplasmic reticulum and Golgi apparatus. This distribution pattern is consistent with the compound's ability to access the intracellular allosteric binding sites of chemokine receptors, which are located in the cytoplasmic domains of these membrane proteins [22] [23].
The compound's effects on receptor trafficking pathways have been characterized through studies examining CXCR1 and CXCR2 internalization and recycling. Research has demonstrated that the compound significantly alters normal receptor trafficking patterns, promoting receptor sequestration in intracellular compartments and reducing surface expression [18] [19]. This effect is mediated through the compound's interaction with the intracellular binding site, which interferes with the conformational changes necessary for proper receptor cycling.
Time-resolved proximity labeling studies have revealed that 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid influences the subcellular localization of chemokine receptors in a ligand-dependent manner. The compound promotes receptor retention in the trans-Golgi network and reduces trafficking to lysosomal compartments, effectively sequestering receptors away from the plasma membrane where they would normally function [24] [22]. This trafficking disruption contributes to the compound's sustained inhibitory effects and provides an additional mechanism for its anti-inflammatory activity.